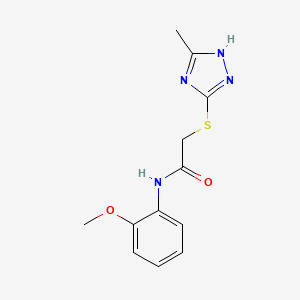![molecular formula C10H8F2N4O B5576744 N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 238.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.06661722 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
One significant application area is its use as a corrosion inhibitor. A study explored the effectiveness of triazole Schiff bases, which share structural similarities with N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, as corrosion inhibitors for mild steel in acidic media. These compounds, including variations like BFBT, TMBT, and FNBT, demonstrated increased corrosion inhibition with higher concentrations and exhibited adsorption behavior that follows the Langmuir isotherm. The study utilized thermodynamic, electrochemical, and quantum chemical analyses to confirm these findings, highlighting the Schiff bases' mixed-type inhibitor properties and their interaction with metal surfaces through adsorption processes (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activities
Another application is in the development of antimicrobial agents. Research into new 1,2,4-triazole derivatives, including Schiff bases, has shown that some of these compounds possess good or moderate activities against various microorganisms. The synthesis of these compounds and their antimicrobial properties suggest potential uses in treating infections or as preservatives in materials susceptible to microbial degradation (Bektaş et al., 2010).
Asymmetric Synthesis and Catalysis
This compound and related compounds find applications in asymmetric synthesis and catalysis. For example, chiral N-acylhydrazones derived from similar structures can be used in highly diastereoselective fluoride-initiated additions of allylsilanes, showcasing their utility in asymmetric amine synthesis. Such reactions are facilitated by dual activation mechanisms involving specific metal triflates and chelate formation, underscoring the compound's role in creating synthetically useful homoallylic amine adducts (Friestad, Korapala, & Ding, 2006).
Advanced Material Synthesis
In materials science, compounds related to this compound are used in synthesizing advanced materials. For instance, fluorinated polybenzoxazines, synthesized from fluorinated amines including those with benzoxazine moieties, exhibit low dielectric constants and high thermal stability. Such properties make them suitable for high-temperature processes in electronic materials, highlighting the broader applicability of triazole and benzoxazine derivatives in developing new materials (Parveen, Thirukumaran, & Sarojadevi, 2014).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action of this compound.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Without specific information on “N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine”, it’s difficult to provide a detailed safety and hazard analysis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)17-9-3-1-8(2-4-9)5-15-16-6-13-14-7-16/h1-7,10H/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCSGYFPHIQCIN-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine](/img/structure/B5576676.png)
![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5576689.png)
![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
![methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B5576703.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B5576725.png)

![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)


![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
